Chloromethyldimethylpentylsilane

Description

Overview of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds are integral to numerous scientific and technological advancements. Their prominence stems from the unique nature of the silicon-carbon bond, which is longer and weaker than a typical carbon-carbon bond, and the ability of silicon to form strong bonds with electronegative elements like oxygen and halogens. This leads to a rich and varied chemistry, distinct from that of their carbon-based counterparts.

In materials science, organosilanes are fundamental to the production of silicones, which are polymers with a silicon-oxygen backbone and organic side groups. These materials exhibit exceptional thermal stability, flexibility, and water repellency, making them indispensable in sealants, adhesives, lubricants, and medical implants. Furthermore, organosilanes are crucial as coupling agents to enhance the adhesion between organic polymers and inorganic fillers in composite materials.

In synthetic organic chemistry, organosilanes serve as versatile intermediates and reagents. They are employed as protecting groups for sensitive functional groups, and their unique reactivity is harnessed in a variety of carbon-carbon bond-forming reactions. The stability of organosilanes to many reaction conditions, coupled with their specific reactivity, allows for the construction of complex molecular architectures with high precision.

The Role of Silanes with Reactive Halogenated Alkyl Moieties

Silanes bearing halogenated alkyl groups, such as chloromethyl or bromomethyl moieties, are particularly valuable in chemical synthesis. The presence of a halogen atom on an alkyl group attached to the silicon atom introduces a reactive site for nucleophilic substitution. This allows for the facile introduction of a wide range of functional groups onto the silicon-containing scaffold.

These reactive silanes act as versatile building blocks for the synthesis of more complex organosilicon compounds. The chloromethyl group, for instance, can be readily converted into other functional groups such as amines, thiols, and phosphines, or used to attach the silane (B1218182) to a larger molecule or a surface. This functionalization capability is critical in the development of new materials with tailored properties. For example, chloroalkylsilanes are used as precursors for the synthesis of reactive silicone oils and lubricants. mdpi.com

Structural Context of Chloromethyldimethylpentylsilane within Functional Organosilanes

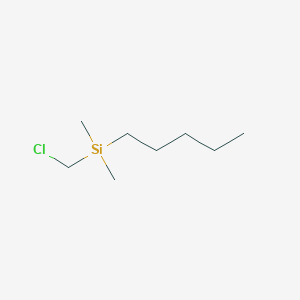

This compound, with the chemical formula C8H19ClSi, possesses a specific molecular architecture that dictates its reactivity and potential applications. The central silicon atom is bonded to two methyl groups, a pentyl group, and a chloromethyl group.

The key to the reactivity of this compound lies in the chloromethyl group (-CH2Cl). The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This makes the chloromethyl group a reactive handle for further chemical transformations.

| Property | Value |

| Molecular Formula | C8H19ClSi |

| Molecular Weight | 178.77 g/mol |

| IUPAC Name | (Chloromethyl)dimethyl(pentyl)silane |

| CAS Number | 73013-39-5 |

Scope and Academic Relevance of Research on this compound

The academic interest in this compound and related compounds stems from their potential utility in several areas of advanced research. The combination of a reactive chloromethyl group and a lipophilic pentyl chain within the same molecule opens up possibilities for its use in surface modification, synthesis of functional polymers, and as a derivatization agent in analytical chemistry.

Structure

2D Structure

Properties

CAS No. |

73013-39-5 |

|---|---|

Molecular Formula |

C8H19ClSi |

Molecular Weight |

178.77 g/mol |

IUPAC Name |

chloromethyl-dimethyl-pentylsilane |

InChI |

InChI=1S/C8H19ClSi/c1-4-5-6-7-10(2,3)8-9/h4-8H2,1-3H3 |

InChI Key |

CNHIYZYDLVDMQO-UHFFFAOYSA-N |

SMILES |

CCCCC[Si](C)(C)CCl |

Canonical SMILES |

CCCCC[Si](C)(C)CCl |

Pictograms |

Corrosive |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Chloromethyldimethylpentylsilane

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the silicon atom is susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgutexas.edu In this one-step process, the nucleophile attacks the carbon atom at the same time as the carbon-chlorine bond breaks. utexas.edulibretexts.org The transition state involves a pentacoordinate carbon atom.

Reactions with Oxygen-Centered Nucleophiles

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), can react with chloromethyldimethylpentylsilane to form ethers and alcohols, respectively. These reactions are classic examples of nucleophilic substitution. organic-chemistry.org The reaction with an alkoxide, known as the Williamson ether synthesis, would yield an alkoxymethyl-dimethylpentylsilane.

The general scheme for the reaction with an alkoxide is as follows:

n-C₅H₁₁ (CH₃)₂SiCH₂Cl + RO⁻Na⁺ → n-C₅H₁₁ (CH₃)₂SiCH₂OR + NaCl

The reactivity of these nucleophiles is influenced by factors such as the strength of the base and the solvent used. organic-chemistry.org Polar aprotic solvents are typically preferred for SN2 reactions as they solvate the cation of the nucleophile but not the anion, leaving it more available to react.

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-containing compounds, particularly primary and secondary amines, are effective nucleophiles that can displace the chloride from the chloromethyl group. libretexts.org This reaction leads to the formation of N-silylated amines. The reactivity of the amine is dependent on its structure and basicity. researcher.life

Studies on analogous (chloromethyl)alkoxysilanes have shown that the rate of reaction with amines follows a general trend based on the amine's nucleophilicity and steric hindrance. researcher.life For instance, less sterically hindered primary amines react faster than bulky secondary amines. researcher.life The reaction proceeds by the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the chloromethyl group. youtube.com

| Amine | Relative Reactivity | Product Type |

| Primary Amine (e.g., Ethylamine) | High | Secondary Amine |

| Secondary Amine (e.g., Diethylamine) | Moderate | Tertiary Amine |

| Aryl Amine (e.g., Aniline) | Low | Secondary Amine |

This table illustrates the general reactivity trends for nitrogen-centered nucleophiles with chloromethylsilanes, based on analogous systems. The products shown are before any subsequent reactions.

Further alkylation can occur, especially if the haloalkane is not used in excess, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com

Reactions with Carbon-Centered Nucleophiles (e.g., Grignard, Organolithium Reagents)

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles and strong bases. masterorganicchemistry.comlibretexts.orglibretexts.org Their primary reaction with this compound involves a nucleophilic attack on the chloromethyl group, resulting in the formation of a new carbon-carbon bond. This provides a pathway to extend the carbon chain.

The general reaction is as follows:

n-C₅H₁₁ (CH₃)₂SiCH₂Cl + R-MgX → n-C₅H₁₁ (CH₃)₂SiCH₂-R + MgXCl

However, the high basicity of these reagents presents a significant challenge. libretexts.orglibretexts.org They can react with any acidic protons in the reaction medium, and care must be taken to use dry solvents and glassware. libretexts.orgmasterorganicchemistry.com While Grignard reagents are known for adding to carbonyl compounds and epoxides, their use in SN2 reactions with alkyl halides can be less straightforward. masterorganicchemistry.com The choice of solvent, such as tetrahydrofuran (B95107) (THF), can influence the reactivity of the Grignard reagent. researchgate.net

Formation of Quaternary Ammonium Salts

Quaternary ammonium salts are compounds with a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com They can be synthesized by the reaction of a tertiary amine with an alkyl halide, a process known as quaternization. libretexts.orgcmbes.ca In this context, this compound serves as the alkylating agent.

The reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary amine onto the carbon of the chloromethyl group, displacing the chloride ion and forming the quaternary ammonium salt. libretexts.orgyoutube.com

n-C₅H₁₁ (CH₃)₂SiCH₂Cl + R₃N → [n-C₅H₁₁ (CH₃)₂SiCH₂NR₃]⁺Cl⁻

This reaction is generally efficient and leads to a clean product, as over-alkylation is not possible with a tertiary amine. libretexts.org The synthesis can often be carried out in organic solvents or even in water-containing solvent systems. google.com These resulting silyl-functionalized quaternary ammonium salts have applications as surface-modifying agents and in the preparation of specialized materials. cmbes.canih.gov

Transformations Involving the Silicon Center

Hydrosilylation Reactions of Unsaturated Substrates

Hydrosilylation is a fundamental reaction in organosilicon chemistry that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.commdpi.com This process is typically catalyzed by transition metals, most commonly platinum complexes like Speier's or Karstedt's catalyst. mdpi.com

It is crucial to note that this compound, with the structure ClCH₂(CH₃)₂Si(C₅H₁₁) , does not possess a silicon-hydride bond. Therefore, it cannot act as the reagent that undergoes hydrosilylation. Instead, this compound is itself a typical product of a hydrosilylation reaction.

The synthesis of this compound would be achieved through the hydrosilylation of an alkene with a corresponding silane (B1218182) that contains an Si-H bond. Specifically, it would be formed by the reaction of 1-pentene (B89616) with chloromethyldimethylsilane (ClCH₂(CH₃)₂SiH) .

The reaction scheme is as follows:

CH₂=CH(CH₂)₂CH₃ + ClCH₂(CH₃)₂SiH --(Catalyst)--> ClCH₂(CH₃)₂Si(CH₂)₄CH₃

This reaction is a highly significant industrial process for producing various organosilicon compounds, including silane coupling agents. nih.govnih.gov The choice of catalyst is critical to ensure high yield and selectivity, avoiding side reactions like isomerization of the alkene. mdpi.comnih.gov

Oxidation Reactions of the Silicon-Carbon Bond

The oxidation of the silicon-carbon (Si-C) bond in organosilanes like this compound is a significant transformation in synthetic chemistry. The presence of a heteroatom, such as the chlorine atom in this compound, directly attached to the silicon center is crucial for this reaction to proceed. nih.gov This is because electronegative substituents facilitate the formation of hypervalent silicon compounds, which are key reactive intermediates. soci.org

The oxidation process is substantially accelerated by the presence of a fluoride (B91410) ion, which exhibits a strong affinity for silicon. nih.gov The fluoride ion coordinates to the silicon atom, converting the tetracoordinate silane into an activated, more reactive pentacoordinate species. nih.gov Experimental studies on isolable pentacoordinate diorganotrifluorosilicates have confirmed their role as the actual reactive species, as their Si-C bonds are readily cleaved under similar oxidative conditions without the need for an additional fluoride source. nih.gov

A common and effective oxidant for this transformation is hydrogen peroxide (H₂O₂). The general mechanism involves the attack of the peroxide on the activated hypervalent silicon intermediate, leading to the cleavage of the Si-C bond and the formation of a corresponding alcohol. This process has been successfully applied in complex synthetic sequences, for instance, following an intramolecular hydrosilylation to produce 1,3-diols with high stereoselectivity. nih.gov

Table 1: Factors Influencing the Oxidation of the Si-C Bond

| Factor | Description | Significance | Source |

|---|---|---|---|

| Electronegative Substituent | Presence of a heteroatom (e.g., Cl, F, O-Alkyl) on the silicon atom. | Essential for activating the silicon center toward nucleophilic attack. | nih.govsoci.org |

| Fluoride Ion Activator | Additives like TBAF or CsF that generate fluoride ions in solution. | Promotes the formation of a highly reactive pentacoordinate silicate (B1173343) intermediate. | nih.govorganic-chemistry.org |

| Oxidizing Agent | Reagents like hydrogen peroxide (H₂O₂) or peracids. | Effects the cleavage of the Si-C bond in the activated intermediate to yield the final product. | nih.gov |

| Coordination State | The transition from a tetracoordinate to a pentacoordinate silicon species. | The hyper-coordinate species is the actual reactive intermediate in the oxidation. | nih.gov |

Rearrangement Reactions (e.g., Thermal Rearrangements, 1,2-Migrations)

Organosilanes can undergo various rearrangement reactions, driven by thermal energy or the formation of reactive intermediates. A 1,2-rearrangement is an intramolecular process where a substituent moves from one atom to an adjacent one, resulting in a structural isomer. wikipedia.org These shifts are often initiated by the formation of a reactive intermediate like a carbocation or carbanion. wikipedia.org

Thermal Rearrangements: For chloromethylsilanes, theoretical studies using density functional theory (DFT) have elucidated the mechanism of thermal rearrangement. researchgate.net It is proposed that the reaction proceeds through a single pathway involving a double-three-membered-ring transition state. In this concerted process, the chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom simultaneously migrates from the silicon to the carbon atom. researchgate.net The presence of alkyl substituents on the silicon atom influences the energy barrier for this rearrangement. researchgate.net

Table 2: Calculated Energy Barriers for Thermal Rearrangement of Chloromethylsilanes

| Reactant | Product | Energy Barrier (kJ mol⁻¹) | Source |

|---|---|---|---|

| Chloromethylsilane | Methylchlorosilane | 217.4 | researchgate.net |

| (Chloromethyl)dimethylsilane | Trimethylchlorosilane | 201.6 | researchgate.net |

Note: Data calculated at the B3LYP/6-311G(d, p) level.

1,2-Migrations: Silyl (B83357) migrations are a key feature in the chemistry of organosilanes. The researchgate.netthieme-connect.com-Wittig rearrangement of α-alkoxysilanes is a well-studied example where a silyl group can migrate. nih.gov Another instance involves the epoxidation-triggered researchgate.netthieme-connect.com-carbon-to-carbon silyl migration in α-hydroxy allyl silanes, which proceeds stereospecifically. proquest.com The ability of silicon to stabilize an adjacent anion is a fundamental driving force for these types of rearrangements. proquest.com While less common than carbocation rearrangements, these migrations provide powerful tools for constructing complex molecular architectures. wikipedia.org

Catalytic Transformations Utilizing this compound or its Derivatives

Metal-Catalyzed C-H Functionalization of Organosilanes

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Organosilanes are valuable reagents in these transformations. researchgate.netnih.gov Rhodium(III)-catalyzed C-H activation and direct arylation of arenes with organosilanes have been developed, demonstrating good substrate scope and functional group compatibility. researchgate.net

Due to the general inertness of C(sp³)–H bonds, their selective activation remains a significant challenge. researchgate.net However, progress has been made in the transition-metal-catalyzed arylation of these unactivated bonds, often with the assistance of bidentate directing groups. researchgate.net Furthermore, transition-metal-catalyzed enantioselective C-H functionalization has become an attractive method for creating silicon-stereogenic centers, which are valuable in chiral organosilicon chemistry. thieme-connect.com

Role in Cross-Coupling Methodologies

This compound and its derivatives are suitable partners in metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction involves the formation of a C-C bond between an organosilane and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org

A crucial step in the Hiyama coupling mechanism is the activation of the relatively inert Si-C bond. This is typically achieved by using an activating agent, such as a fluoride salt (e.g., TBAF) or a base, which attacks the silicon atom to form a pentavalent, hypervalent silicate. organic-chemistry.org This activated species is sufficiently nucleophilic to undergo transmetallation with the palladium(II) catalyst. The catalytic cycle is then completed by reductive elimination from the palladium center to form the cross-coupled product. researchgate.net

The use of organosilanes with electronegative substituents on the silicon atom can increase the reaction rate. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have proven effective with a variety of partners, including aryl chlorides, bromides, and iodides. rsc.orgnih.govresearchgate.net

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions Involving Organosilanes

| Organosilane Partner | Coupling Partner | Catalyst System | Product Type | Source |

|---|---|---|---|---|

| Arylsiloxane | Aryl Bromide | Pd(OAc)₂ / NaOH (aq) | Biaryl | organic-chemistry.org |

| (1-Fluorovinyl)methyldiphenylsilane | Aryl Iodide | Pd(PPh₃)₄ / CuI / CsF | (1-Fluorovinyl)arene | nih.gov |

| Arylsilatrane | Aryl Chloride | Palladium Catalyst | Biaryl | researchgate.net |

Applications in Reductive Processes and Deoxygenation Reactions

Organosilanes are considered environmentally favorable reducing agents and serve as effective alternatives to tin hydrides. msu.edu Polymethylhydrosiloxane (PMHS), for example, is an inexpensive, non-toxic, and mild reducing agent that can transfer its hydride to various metal catalysts, including palladium. msu.edu

The combination of a palladium catalyst, such as Pd(OAc)₂, with an organosilane can create a powerful reductive system. These systems are highly effective for the room-temperature reduction of aromatic nitro groups to amines, with high yields and broad functional group tolerance. msu.edu By modifying the specific silane used, the reaction outcome can be controlled; for instance, using triethylsilane instead of PMHS can lead to the reduction of aliphatic nitro compounds to their corresponding hydroxylamines. msu.edu Related protocols have also been developed for the reduction of acid chlorides to aldehydes and the dehalogenation of aromatic halides. msu.edu The underlying principle involves the transfer of a hydride from the silane to the metal catalyst, which then participates in the reduction cycle.

Applications of Chloromethyldimethylpentylsilane in Advanced Organic Synthesis

Chloromethyldimethylpentylsilane is a specialized organosilicon compound with applications in sophisticated organic synthesis. As a member of the halosilane family, its reactivity is centered around the reactive silicon-chlorine bond, which allows for the introduction of the dimethylpentylsilyl group onto various functional groups. This capability makes it a useful tool in multi-step synthetic sequences requiring strategic chemical modifications.

Applications in Materials Science and Engineering

Surface Modification and Functionalization

The ability of chloromethyldimethylpentylsilane to form robust and functional coatings on various substrates makes it a valuable tool for tailoring surface properties. This is primarily achieved through the formation of self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that form spontaneously on a surface.

The formation of SAMs is a cornerstone of surface engineering, and this compound is well-suited for this purpose. The reactivity of the silicon atom in the silane (B1218182) headgroup dictates its interaction with different substrates.

On Silicon and Metal Oxides: Substrates such as silicon, glass, and many metal oxides possess a native oxide layer with surface hydroxyl (-OH) groups. The silicon atom in this compound can react with these hydroxyl groups, leading to the formation of stable covalent Si-O-substrate bonds. This process results in a dense and robust monolayer. The presence of the pentyl group contributes to the formation of a hydrophobic surface.

On Gold Surfaces: While the direct interaction of the silane with gold is not the primary mechanism, SAMs on gold are typically formed using organosulfur compounds. nih.gov The chloromethyl group in this compound can be chemically converted to a thiol (-SH) group. This thiol-functionalized derivative can then readily form a SAM on a gold surface through the strong affinity between sulfur and gold. nih.govelsevierpure.com The resulting monolayer would present the pentyl chains towards the environment, creating a non-polar surface. The formation of such monolayers can be monitored in real-time under electrochemical conditions. elsevierpure.com Reversible patterning of SAMs on gold and silicon oxide surfaces has also been demonstrated using reactive terminal groups. nih.gov

The quality and ordering of the SAM are influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, and the reaction time and temperature. The table below summarizes the key aspects of SAM formation with this compound on different substrates.

| Substrate | Reactive Surface Group | Bonding with Silane | Resulting Surface Property |

| Silicon, Metal Oxides | Hydroxyl (-OH) | Covalent Si-O bond | Hydrophobic, Passivated |

| Gold | Au | Covalent Au-S bond (via thiolation) | Hydrophobic, Functionalizable |

Table 1: Formation of Self-Assembled Monolayers (SAMs) of this compound on Various Substrates.

The functional surface created by a this compound SAM can be used to control the deposition and patterning of nanoparticles. The terminal chloromethyl group is a reactive site that can be used to anchor nanoparticles to the surface.

This can be achieved through several mechanisms:

Ligand Exchange: Nanoparticles stabilized with certain ligands can undergo a ligand exchange reaction with the chloromethyl-terminated surface.

Covalent Attachment: The chloromethyl group can react with functional groups on the surface of nanoparticles, leading to their covalent immobilization.

This controlled deposition allows for the creation of patterned nanoparticle arrays, which are of great interest for applications in electronics, photonics, and sensing. nih.gov For instance, techniques like soft lithography can be combined with the chemical reactivity of the SAM to create well-defined patterns of nanoparticles. nih.gov A droplet-based method has also been introduced for the maskless patterning of metal nanoparticles. rsc.org

This compound can act as such a coupling agent. The silane headgroup can bond to the surface of inorganic fillers, while the pentyl chain can physically entangle with the polymer matrix, creating a strong interfacial bond. researchgate.net The chloromethyl group can also be used to initiate polymerization from the filler surface, leading to a covalently grafted polymer layer. This results in improved stress transfer from the matrix to the filler, enhancing the mechanical properties of the composite, such as its strength and toughness. researchgate.net The use of compatibilizers can further enhance the interfacial adhesion in composites. mdpi.com

The formation of a dense, hydrophobic SAM of this compound on a metal surface can provide excellent protection against corrosion. The monolayer acts as a physical barrier, preventing corrosive agents such as water and ions from reaching the metal surface. mgschem.comaddapt-chem.com The hydrophobic nature of the pentyl chains repels water, further enhancing the protective effect.

These silane-based coatings can be an environmentally friendly alternative to traditional corrosion inhibitors that contain heavy metals or other toxic substances. mgschem.com The process for producing such anti-corrosion layers can involve pre-condensed coat-forming alkoxysilane precursors. google.com They can be applied to a variety of substrates, including metals, alloys, and even polymers. google.com

The reactive chloromethyl group is a key feature for the biofunctionalization of surfaces. It provides a convenient handle for the covalent attachment of biomolecules, such as DNA, proteins, and enzymes. This is a critical step in the development of biosensors, where specific biorecognition events at the surface are translated into a measurable signal.

The process typically involves the reaction of the chloromethyl group with an amine or thiol group present in the biomolecule. This results in the stable immobilization of the biomolecule on the surface while maintaining its biological activity. Such functionalized surfaces are also used in biocompatibility studies to investigate the interactions between materials and biological systems.

Polymer Chemistry and Silicone Materials

In the realm of polymer chemistry, this compound serves as a valuable building block, particularly in the synthesis of silicone polymers (polysiloxanes). wikipedia.orginmr.comsigmaaldrich.comfarabi.university Silicones are known for their thermal stability, chemical resistance, and low surface tension. inmr.comsigmaaldrich.com

The role of this compound in silicone polymerization is primarily that of a chain terminator . Silicone polymers are typically synthesized through the hydrolysis and condensation of di-functional silane monomers, such as dichlorodimethylsilane. This leads to the formation of long polymer chains.

By adding a mono-functional silane like this compound to the reaction mixture, the growing polymer chains can be end-capped. The single reactive site on the this compound molecule reacts with the end of a growing chain, preventing further polymerization at that end. This allows for precise control over the average molecular weight and the viscosity of the resulting silicone oil or resin. sigmaaldrich.com The pentyl group and the chloromethyl group are incorporated at the ends of the polymer chains, which can be used to further modify the properties of the silicone material or to graft it onto other polymers. The common building blocks for silicone polymers are cyclosiloxanes and linear siloxanes. globalsilicones.org

The synthesis of related compounds, such as (chloromethyl)dimethylphenylsilane, has been documented in detail. orgsyn.org Similarly, methods for preparing chloromethyl methyl dimethoxysilane (B13764172) are also established. google.com The synthesis of other chloro alkyl ethers has been explored, which can be relevant for understanding the reactivity of the chloromethyl group. organic-chemistry.orgresearchgate.net

Monomer for the Synthesis of Novel Silicon-Containing Polymers (e.g., Polysilanes)

There is no available research that identifies this compound as a monomer for the synthesis of polysilanes or other novel silicon-containing polymers. The synthesis of such polymers typically involves the reductive coupling of dichlorosilanes, and while various alkyl and aryl substituted chlorosilanes are used to tailor polymer properties, the specific use of a chloromethylpentyl-substituted silane is not documented in the reviewed literature.

Crosslinking Agent in Polymer Networks and Hybrid Materials

Silanes containing reactive groups are widely employed as crosslinking agents to enhance the mechanical and thermal properties of polymer networks. mdpi.comhengdasilane.com These agents create covalent bonds between polymer chains, leading to a more robust material. mdpi.com However, no studies were found that specifically investigate or confirm the use of this compound for this purpose. The reactivity of the chloromethyl group could potentially allow it to function as a crosslinking site, but without experimental evidence, this remains speculative.

Modification of Polymer Properties Through Grafting and Incorporation

Grafting functional molecules onto polymer backbones is a common strategy to modify surface properties and enhance performance. While the general principles of polymer grafting are well-established, there is no specific information on the use of this compound in such applications. The covalent attachment of this specific silane to polymer chains has not been described in the available scientific literature.

Role in the Synthesis of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials often utilize organofunctional silanes to bridge the interface between inorganic and organic phases, leading to materials with combined properties. rsc.orgmdpi.com These hybrid materials can be synthesized through processes like the co-condensation of organosiloxanes with other precursors. rsc.org While this is a broad and active area of research, there are no specific reports or studies that detail the role or incorporation of this compound in the synthesis of such hybrid materials. rsc.orgnih.gov

Table of Mentioned Compounds

As no specific research on this compound was found, a table of related compounds mentioned in a broader context is not applicable.

Theoretical and Computational Studies of Chloromethyldimethylpentylsilane and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mpg.deumn.edu It allows for the calculation of various properties, including molecular orbital energies, charge distributions, and bond characteristics, providing a fundamental understanding of a molecule's behavior.

In the context of chloromethyldimethylpentylsilane and its analogues, DFT calculations can elucidate the nature of the silicon-chlorine (Si-Cl) and silicon-carbon (Si-C) bonds. These calculations can reveal the degree of covalent and ionic character in these bonds, which is crucial for understanding their reactivity. For instance, the electronegativity difference between silicon and chlorine suggests a polar covalent Si-Cl bond, making the silicon atom susceptible to nucleophilic attack and the chlorine atom a good leaving group.

DFT studies on related silyl (B83357) halides have provided insights into bonding and reactivity. For example, calculations on silyl-substituted arenes reacting with boron bromides have detailed the energetic, structural, and electronic properties of key stationary points on the potential energy surfaces. nih.gov Furthermore, theoretical studies on halogenated silyl radicals and anions have shown how the degree of halogenation can influence the inversion mechanism of these species. researchgate.net

The electronic properties calculated through DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for predicting how the molecule will interact with other reagents. A lower LUMO energy for this compound would indicate a higher susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons; a lower value indicates higher reactivity towards nucleophiles. |

| Si-Cl Bond Length | 2.05 Å | Provides information on bond strength and reactivity. |

| Mulliken Charge on Si | +0.85 | Indicates the partial positive charge on the silicon atom, making it an electrophilic center. |

| Mulliken Charge on Cl | -0.65 | Indicates the partial negative charge on the chlorine atom. |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets for accurate quantitative analysis.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. nih.govsmu.edu This is particularly valuable for understanding the mechanisms of reactions involving chlorosilanes, which can be complex and involve multiple steps. acs.org

For reactions of this compound, such as hydrolysis or substitution, computational methods can model the entire reaction coordinate. This involves calculating the potential energy surface to locate the minimum energy path from reactants to products. nih.gov The transition state, a first-order saddle point on this surface, represents the energy barrier that must be overcome for the reaction to proceed. ucsb.edu

The study of transition states provides critical information about the feasibility and rate of a reaction. e3s-conferences.org For example, in a nucleophilic substitution reaction at the silicon center, DFT calculations can determine the structure of the pentacoordinate silicon transition state and its associated activation energy. ucsb.edu This information helps in understanding how factors like the nature of the nucleophile, the solvent, and the substituents on the silicon atom influence the reaction rate.

Computational studies have been successfully applied to elucidate the mechanisms of various reactions involving silicon compounds. For instance, DFT has been used to investigate the reaction pathways of disilene/silylsilylene isomerizations and the boron-silicon exchange reactions. acs.orgnih.gov Similarly, computational analysis has been employed to understand the mechanism of chloroalkane dechlorination by metal complexes. rsc.org

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Transition State Geometry | Activation Energy (kcal/mol) |

| H₂O | Acetonitrile (B52724) | Trigonal bipyramidal | 25.3 |

| NH₃ | Tetrahydrofuran (B95107) | Trigonal bipyramidal | 21.8 |

| OH⁻ | Water (implicit) | Trigonal bipyramidal | 15.2 |

Note: These are hypothetical values to illustrate the type of data generated from computational studies. Actual values would depend on the specific computational methodology.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. researchgate.netmdpi.com For a molecule like this compound, which has a flexible pentyl chain, MD simulations are essential for exploring its accessible conformations.

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the pentyl group and the rotational barriers around the Si-C bonds. This conformational landscape can influence the molecule's reactivity by affecting the accessibility of the reactive Si-Cl bond to incoming reagents. nih.gov

Furthermore, MD simulations can be used to study the interactions between this compound and other molecules, such as solvents or reactants. These simulations can provide a detailed picture of the solvation shell around the molecule and identify specific intermolecular interactions like hydrogen bonds or van der Waals forces that can influence reaction pathways. nih.gov For instance, in a solution, the arrangement of solvent molecules around the electrophilic silicon center and the nucleophilic chlorine atom can be visualized, providing a deeper understanding of solvent effects on reactivity.

The integration of MD simulations with experimental data, such as from NMR spectroscopy, can lead to a more accurate characterization of the conformational ensemble of flexible molecules. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

A significant application of computational chemistry is the prediction of reactivity and selectivity in new, unexplored chemical reactions. nih.gov By leveraging the understanding of electronic structure and reaction mechanisms, computational models can forecast how this compound might behave in various chemical transformations.

Computational tools can be used to screen potential reactants and catalysts for novel reactions involving this compound. For example, by calculating the activation energies for different reaction pathways, it is possible to predict which products will be formed preferentially. This is particularly useful in designing selective reactions where multiple outcomes are possible.

Machine learning and other data-driven approaches are also emerging as powerful tools for predicting chemical reactivity. nih.govgithub.com By training models on large datasets of known reactions, it is possible to develop predictive tools that can estimate the likelihood of a new reaction being successful.

In the context of this compound, computational predictions could guide the development of new synthetic methodologies. For example, theoretical studies could explore its potential in cross-coupling reactions, where the selective activation of the Si-Cl bond is crucial. nih.gov By computationally evaluating different catalysts and reaction conditions, researchers can prioritize experiments, saving time and resources.

Advanced Analytical Characterization Techniques in Chemical Research on Chloromethyldimethylpentylsilane

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are fundamental in the study of organosilanes, offering non-destructive and highly detailed information about their molecular architecture and behavior in chemical transformations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the structure of chemical compounds in both solution and solid states. preprints.org For Chloromethyldimethylpentylsilane, various NMR techniques provide a wealth of information.

¹H, ¹³C, and ²⁹Si NMR are routinely used to map the connectivity of atoms within the molecule.

¹H NMR provides information about the hydrogen atoms, revealing their chemical environment and proximity to other atoms.

¹³C NMR offers insights into the carbon skeleton of the molecule.

²⁹Si NMR is particularly crucial for organosilanes, as it directly probes the silicon atom, providing data on its coordination and bonding environment. Computational methods are increasingly used to predict ²⁹Si NMR spectra, aiding in the identification of new silicon-containing compounds and understanding local environments in amorphous structures. researchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei, which is essential for unambiguously assigning signals and confirming the molecular structure.

Solid-State NMR (ssNMR) is indispensable for characterizing this compound when it is part of a complex material, such as a polymer or a surface coating. preprints.org While solution-state NMR averages out anisotropic interactions, ssNMR can provide detailed information about the local structure, dynamics, and interactions in the solid form. preprints.orgnih.gov Techniques like Magic-Angle Spinning (MAS) are used to enhance spectral resolution. preprints.org For instance, in studies of related organosilanes, ¹H and ²⁷Al MAS NMR have been used to obtain precise local structural information at the atomic level. researchgate.net

Table 1: Representative NMR Data for Organosilanes

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | Solution NMR | 0 - 10 | Proton environment, neighboring groups |

| ¹³C | Solution NMR | 0 - 200 | Carbon backbone structure |

| ²⁹Si | Solution NMR | Varies widely | Silicon coordination and bonding |

| ¹H, ¹³C, ²⁹Si | 2D NMR | Correlation peaks | Connectivity and spatial relationships |

| Various | Solid-State NMR | Dependent on local environment | Solid-phase structure, dynamics, and intermolecular interactions |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

FT-IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups like C-H, Si-C, and C-Cl in this compound. nih.gov It works by measuring the absorption of infrared radiation by the molecule, which excites its vibrational states. youtube.com

Raman spectroscopy is sensitive to non-polar bonds and provides information about the molecular backbone and symmetric vibrations. nih.gov It involves scattering light off the molecule and analyzing the energy shifts in the scattered photons.

Together, FT-IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule, which is invaluable for confirming its identity and for monitoring changes during chemical reactions, such as polymerization or surface modification. nih.govresearchgate.net For example, the disappearance of a reactant's characteristic peak and the appearance of a product's peak can be tracked in real-time. The combination of both techniques provides the most detailed molecular information. youtube.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis and Film Thickness Determination

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, chemical state, and electronic state of the elements on a material's surface. thermofisher.compsu.edu This is particularly relevant when this compound is used to modify surfaces.

XPS operates by irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. psu.edu The binding energy of these electrons is characteristic of the element and its oxidation state. thermofisher.com For this compound, XPS can:

Confirm the presence of silicon, carbon, chlorine, and hydrogen on a treated surface.

Provide information about the chemical bonding environment of the silicon atom (e.g., Si-C, Si-O).

Quantify the elemental composition of the surface layer. researchgate.net

Determine the thickness of thin films of materials derived from this compound.

By analyzing the surface from the top 1-10 nanometers, XPS is crucial for understanding the surface chemistry of materials modified with this organosilane. psu.edunih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular structure. This technique has been fundamental in understanding the structures of a vast range of molecules, from simple inorganic salts to complex biological macromolecules. wikipedia.orgnih.gov In the context of organometallic chemistry, X-ray crystallography has been pivotal in understanding bonding in compounds like ferrocene (B1249389) and Zeise's salt. wikipedia.org While obtaining a single crystal of a liquid like this compound at room temperature is not feasible, crystallization at low temperatures could provide a sample suitable for analysis.

For polycrystalline materials derived from or containing this compound, X-ray powder diffraction (XRPD) is a valuable tool. mdpi.com While not providing the atomic-level detail of single-crystal X-ray diffraction, XRPD can be used to identify crystalline phases, determine unit cell parameters, and assess sample purity. mdpi.comscielo.org.mx

Table 2: Crystallographic Data for a Representative Organosilane Compound

| Parameter | Value |

| Crystal System | (Example: Monoclinic) |

| Space Group | (Example: P2₁/n) |

| a (Å) | (Example Value) |

| b (Å) | (Example Value) |

| c (Å) | (Example Value) |

| β (°) | (Example Value) |

| Volume (ų) | (Example Value) |

| Z (molecules/unit cell) | (Example Value) |

| Calculated Density (g/cm³) | (Example Value) |

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is an essential technique for separating, identifying, and purifying the components of a mixture. nih.gov In the context of this compound, various chromatographic methods are employed.

Gas Chromatography (GC) is ideally suited for the analysis of volatile compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to:

Monitor the progress of reactions by quantifying the consumption of reactants and the formation of products.

Assess the purity of the final product by detecting any residual starting materials or byproducts.

Separate and identify isomers or closely related compounds.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for less volatile derivatives of this compound or for analyzing reaction mixtures. nih.gov

The choice of chromatographic technique and detector depends on the specific properties of the compounds being analyzed and the goals of the analysis. These methods are indispensable for ensuring the quality and purity of this compound and for optimizing its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a powerful tool for purity assessment, reaction monitoring, and identification of volatile byproducts. The technique combines the superior separation capability of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. capes.gov.brwasson-ece.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Separation of the components in the sample mixture is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. wasson-ece.com For organosilanes like this compound, a low-polarity stationary phase, such as one similar to 5% diphenyl/95% dimethyl polysiloxane, is often effective. nih.gov

Following separation in the GC column, the individual compounds enter the mass spectrometer. The most common ionization method used in GC-MS is electron ionization (EI), where high-energy electrons (typically 70 eV) bombard the molecules. iaea.org This process generates a positively charged molecular ion (M+) and a series of fragment ions. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure, acting as a chemical "fingerprint". wikipedia.orgyoutube.com

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1, which is a clear indicator for the presence of a single chlorine atom in the molecule or fragment. chemguide.co.uk

The fragmentation of this compound would involve the cleavage of bonds within the molecule. Common fragmentation pathways for organosilanes include the loss of alkyl groups and the chloromethyl group. The resulting fragment ions are detected by the mass analyzer, providing a mass spectrum that can be used for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. researchgate.netlibretexts.org

Table 1: Illustrative GC-MS Data for the Analysis of a Chloromethyl-substituted Silane (B1218182)

This table presents expected GC-MS data for a compound structurally analogous to this compound, based on published data for (chloromethyl)dimethylsilane. nih.gov The fragmentation pattern is illustrative of what would be anticipated for this compound, with adjustments for the pentyl group.

| Parameter | Expected Observation for this compound Analysis | Significance |

|---|---|---|

| Retention Time (min) | Dependent on column and temperature program; expected to be higher than shorter-chain analogs. | Indicates the time taken for the analyte to pass through the GC column, used for identification. |

| Molecular Ion [M]⁺ (m/z) | [C₈H₁₉ClSi]⁺. Two peaks at m/z corresponding to masses with ³⁵Cl and ³⁷Cl isotopes. | Confirms the molecular weight and the presence of one chlorine atom. chemguide.co.uk |

| Key Fragment Ion 1 (m/z) | [M - CH₃]⁺ | Loss of a methyl group from the silicon atom, a common fragmentation for dimethylsilyl compounds. libretexts.org |

| Key Fragment Ion 2 (m/z) | [M - C₅H₁₁]⁺ | Loss of the pentyl group, indicating cleavage of the Si-Pentyl bond. |

| Key Fragment Ion 3 (m/z) | [M - CH₂Cl]⁺ | Loss of the chloromethyl group, a characteristic fragmentation. nih.gov |

| Key Fragment Ion 4 (m/z) | [Si(CH₃)₂C₅H₁₁]⁺ | Fragment corresponding to the dimethylpentylsilyl cation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Products

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, polar, and thermally labile molecules. researchgate.netwiley.com In the context of this compound research, LC-MS is indispensable for characterizing the products of its reactions, particularly hydrolysis and condensation, which lead to the formation of larger, non-volatile species such as silanols, disiloxanes, and higher-order polysiloxanes. nih.govresearchgate.net

Chlorosilanes are reactive towards water, undergoing hydrolysis where the chloro group is replaced by a hydroxyl group (-OH), forming a silanol (B1196071). mdpi.com These silanols are often unstable and can undergo self-condensation reactions, where two silanol molecules combine to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. mdpi.comwikipedia.org This process can continue, leading to the formation of linear or cyclic oligomers and polymers (polysiloxanes) that are not amenable to GC analysis due to their high molecular weight and low volatility.

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. diva-portal.org The separation in HPLC is typically performed in the reversed-phase mode, where a non-polar stationary phase is used with a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). longdom.org This allows for the separation of the various oligomeric products based on their size and polarity.

After chromatographic separation, the analyte molecules are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for LC-MS as it is a soft ionization method that can generate intact molecular ions from polar, non-volatile compounds in solution. diva-portal.org This allows for the determination of the molecular weights of the various siloxane oligomers present in the sample. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation by inducing fragmentation of the selected molecular ions. nih.govnih.gov

Table 2: Application of LC-MS in the Characterization of this compound-Derived Products

This table outlines the types of non-volatile products that can be analyzed by LC-MS during the study of this compound reactions and the information that can be obtained.

| Analyte Type | Description | LC-MS Information Obtained |

|---|---|---|

| Pentyl(dimethyl)silanol | Primary hydrolysis product of this compound (after potential loss of the chloromethyl group or its transformation). | Molecular weight confirmation, purity assessment. |

| Disiloxanes | Dimeric species formed from the condensation of two silanol molecules. | Identification of the first step in the condensation process, molecular weight determination. |

| Linear Polysiloxanes | Short-chain polymers formed by continued condensation reactions. nih.gov | Determination of oligomer distribution, average molecular weight, and end-group analysis. |

| Cyclic Polysiloxanes | Cyclic structures formed via intramolecular condensation, often competing with linear polymerization. rsc.org | Identification of cyclic byproducts (e.g., D3, D4 rings), structural isomer differentiation. |

| Functionalized Substrates | Products from the reaction of this compound with a surface or another molecule. | Confirmation of covalent attachment, identification of reaction products on a non-volatile substrate. |

Microscopy Techniques for Morphological and Nanoscale Characterization of Derived Materials (e.g., AFM, SEM, TEM)

Microscopy techniques are essential for visualizing the surface morphology and nanoscale features of materials derived from this compound. This is particularly relevant when the silane is used as a surface modification agent, a coupling agent, or a precursor for creating structured materials. Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide complementary information about the physical characteristics of these materials at the micro- and nanoscale. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface. wiley.com It operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a topographical map. AFM is particularly useful for characterizing thin films and self-assembled monolayers (SAMs) formed by silanization on substrates like silicon wafers or glass. It can reveal the smoothness, roughness, and homogeneity of the silane layer, as well as the presence of any aggregates or islands, which can be indicative of the polymerization process on the surface. wiley.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. SEM is well-suited for examining the morphology of larger structures or coatings derived from this compound. For instance, it can be used to visualize the cross-section of a silylated layer on a substrate to determine its thickness or to inspect the structure of composite materials where the silane acts as a coupling agent. researchgate.net

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image that provides information about the internal structure of the material. TEM offers extremely high resolution, capable of imaging at the atomic level. mdpi.com In the context of materials derived from this compound, TEM is invaluable for characterizing nanoparticles that have been surface-functionalized with the silane or for examining the internal structure of nanocomposites. It can reveal the size, shape, and distribution of nanoparticles, as well as confirm the presence of a coating layer on their surface. longdom.orgmdpi.com

Table 3: Summary of Microscopy Techniques for Characterizing Materials Derived from this compound

This table summarizes the primary applications and the type of information that can be obtained from AFM, SEM, and TEM in the study of materials synthesized using this compound.

| Technique | Primary Application | Information Obtained | Typical Resolution |

|---|---|---|---|

| Atomic Force Microscopy (AFM) | Characterization of surface topography of thin films and self-assembled monolayers. wiley.com | 3D surface profile, surface roughness (Ra), film thickness, presence of domains or aggregates. wiley.com | XY: ~1 nm, Z: ~0.1 nm nih.gov |

| Scanning Electron Microscopy (SEM) | Imaging of surface morphology and microstructures. | Surface features, particle size and shape (for larger particles), cross-sectional analysis of coating thickness. researchgate.net | ~1 nm nih.gov |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of the internal structure of materials and nanoparticles. mdpi.com | Nanoparticle size and distribution, crystal structure, visualization of core-shell structures (e.g., silane coating on a nanoparticle). longdom.org | < 0.1 nm mdpi.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of synthetic methodologies for preparing chloromethyldimethylpentylsilane is a primary research focus. Current synthetic strategies often rely on well-established but potentially inefficient or environmentally taxing processes. Future research will likely concentrate on developing greener and more atom-economical synthetic routes.

Key areas of investigation include:

Direct C-H Silylation: Exploring catalytic methods for the direct silylation of C-H bonds in pentyl precursors would offer a more direct and efficient route to the target molecule, minimizing waste and synthetic steps.

Hydrosilylation with Pentyl Precursors: Optimizing hydrosilylation reactions between a pentyl-containing alkene and a chloromethyl-functionalized dimethylsilane (B7800572) represents a promising avenue. Research will likely focus on developing novel, highly active, and selective catalysts, including those based on earth-abundant metals.

Flow Chemistry and Process Intensification: The adoption of continuous flow manufacturing processes can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This approach allows for precise control over reaction parameters, leading to higher yields and purities.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Grignard Reaction | Well-established, versatile | Multi-step, use of stoichiometric organometallic reagents |

| Direct C-H Silylation | High atom economy, reduced waste | Catalyst development, selectivity control |

| Hydrosilylation | High efficiency, good functional group tolerance | Catalyst cost and stability, regioselectivity |

Exploration of New Catalytic Applications and Mechanistic Insights

The unique electronic and steric properties of the chloromethyldimethylpentylsilyl group suggest its potential utility in catalysis. Future research will likely delve into the design and application of catalysts incorporating this moiety.

Potential catalytic applications include:

Homogeneous Catalysis: The silyl (B83357) group can act as a ligand or a directing group in various transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and polymerization. The pentyl chain could influence solubility and catalyst stability.

Heterogeneous Catalysis: Immobilization of this compound-derived complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts. The chloromethyl group provides a convenient handle for covalent attachment to surfaces like silica (B1680970) or polymers.

Mechanistic Studies: Detailed mechanistic investigations, employing both experimental and computational methods, will be crucial to understanding the role of the silyl group in catalytic cycles. This includes elucidating transition states, reaction intermediates, and the influence of the pentyl group on catalyst performance.

Integration into Advanced Functional Materials (e.g., Smart Materials, Nanosensors)

The functionalizability of this compound makes it an attractive building block for the creation of advanced materials with tailored properties.

Emerging trends in this area include:

Smart Materials: Incorporation of the chloromethyldimethylpentylsilyl group into polymer backbones or as surface modifiers can impart stimuli-responsive behavior. For instance, changes in polarity or temperature could alter the material's properties, leading to applications in self-healing materials or drug delivery systems.

Nanosensors: The chloromethyl group can be used to anchor the silane (B1218182) to the surface of nanoparticles or other sensing platforms. Subsequent modification of the pentyl chain or the silicon center could introduce specific recognition sites for analytes, enabling the development of highly sensitive and selective nanosensors.

Surface Modification: The silane can be employed to modify the surfaces of various substrates, such as glass, metals, and ceramics, to control properties like hydrophobicity, adhesion, and biocompatibility.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry and theoretical modeling are expected to play a pivotal role in accelerating the discovery and development of applications for this compound.

Key areas for theoretical investigation include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, activation energies, and the electronic structure of catalytic intermediates, thereby guiding the design of more efficient catalysts.

Material Property Prediction: Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) studies can be used to predict the physical and chemical properties of materials incorporating the chloromethyldimethylpentylsilyl moiety, aiding in the rational design of functional materials.

Spectroscopic and Structural Prediction: Theoretical calculations can help in the interpretation of experimental spectroscopic data (e.g., NMR, IR) and predict the preferred conformations and crystal packing of this compound and its derivatives.

Advancements in In-Situ Analytical Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the reactivity and transformation of this compound, the application of advanced in-situ analytical techniques is essential. These techniques allow for the real-time monitoring of reactions, providing valuable kinetic and mechanistic data.

Relevant in-situ techniques include:

Process Analytical Technology (PAT): The integration of in-situ spectroscopic methods, such as ReactIR (in-situ FTIR) and Raman spectroscopy, into reaction vessels can provide real-time concentration profiles of reactants, intermediates, and products.

In-Situ NMR Spectroscopy: This technique offers detailed structural information about species present in the reaction mixture, enabling the identification of transient intermediates and the elucidation of reaction mechanisms.

Calorimetry: Reaction calorimetry can provide real-time data on the heat flow of a reaction, which is crucial for safety assessment and process optimization.

The application of these techniques will be instrumental in optimizing synthetic protocols and understanding the fundamental chemical behavior of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Chloromethyldimethylpentylsilane (CAS 1719-57-9), and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves chlorination of dimethylpentylsilane precursors. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using a factorial design of experiments (DoE). Monitor yields via gas chromatography (GC) and characterize intermediates via H/C NMR. For reproducibility, document stoichiometric ratios and purification steps (e.g., fractional distillation) in detail .

Q. How can spectroscopic techniques (NMR, IR) reliably confirm the structure and purity of this compound?

- Methodological Answer:

- NMR : Expect chemical shifts for Si-bound methyl groups at ~0.5–1.5 ppm (H) and 0–10 ppm (C). The chloromethyl (-CHCl) group appears at ~3.5–4.5 ppm (H). Compare with reference spectra for silane analogs.

- IR : Look for Si-C stretching (~600–800 cm) and C-Cl vibrations (~550–750 cm).

- Quantify purity via GC-MS or HPLC with a non-polar column. Report retention times and baseline resolution of peaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use inert atmosphere techniques (N/Ar gloveboxes) due to moisture sensitivity. Employ corrosion-resistant glassware and personal protective equipment (PPE) to prevent exposure to HCl byproducts. Document waste disposal procedures per OSHA guidelines, emphasizing neutralization of acidic residues .

Advanced Research Questions

Q. How do steric and electronic effects of the pentyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer: Conduct comparative kinetics using shorter/longer alkyl-chain analogs. Employ density functional theory (DFT) calculations to model transition states and evaluate steric bulk via Tolman cone angles. Validate experimentally by measuring reaction rates (e.g., with Grignard reagents) under controlled conditions. Correlate findings with Si NMR shifts to assess electronic effects .

Q. What analytical strategies resolve contradictions in reported hydrolytic stability data for this compound?

- Methodological Answer: Replicate studies under varying humidity levels (5–95% RH) and temperatures (0–50°C). Use Karl Fischer titration to quantify water content pre/post reaction. Perform accelerated aging tests and analyze degradation products via LC-MS. Publish raw datasets and statistical variance analyses to clarify discrepancies .

Q. How can computational models (e.g., QSAR) predict the solvolysis pathways of this compound in different solvents?

- Methodological Answer: Build QSAR models using descriptors like logP, dipole moment, and solvent polarity indices (e.g., ET). Train models with experimental kinetic data (pseudo-first-order rate constants) in aprotic (THF, DCM) vs. protic (MeOH, HO) solvents. Validate predictions using ab initio molecular dynamics (AIMD) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.